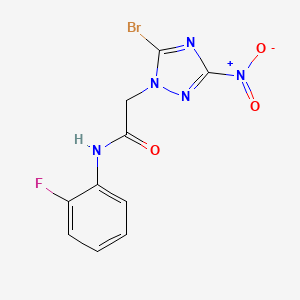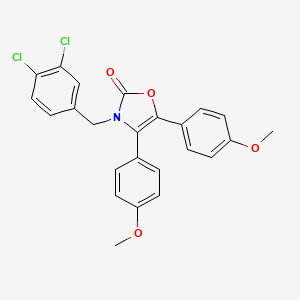
2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of multiple functional groups, including a bromine atom, a nitro group, and a fluorophenyl moiety, makes it a versatile molecule for chemical modifications and reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-fluorophenyl)acetamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Bromination: The triazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile.
Nitration: The brominated triazole is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Acetamide Formation: The final step involves the reaction of the brominated and nitrated triazole with 2-fluoroaniline in the presence of an acylating agent such as acetic anhydride to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaOH, K2CO3).
Reduction: Hydrogen gas with a catalyst (e.g., Pd/C), metal hydrides (e.g., NaBH4, LiAlH4).
Oxidation: Oxidizing agents (e.g., KMnO4, H2O2), solvents (e.g., water, acetonitrile).
Major Products
Substitution: Various substituted triazole derivatives.
Reduction: Amino-triazole derivatives.
Oxidation: Oxidized triazole derivatives.
科学的研究の応用
2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-fluorophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antimicrobial, antifungal, or anticancer activities.
Agrochemicals: The compound can be explored for its potential as a pesticide or herbicide due to its bioactive functional groups.
Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-fluorophenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group suggests potential for redox activity, which could be involved in its biological effects.
類似化合物との比較
Similar Compounds
- 2-(5-chloro-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-fluorophenyl)acetamide
- 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-chlorophenyl)acetamide
- 2-(5-bromo-3-amino-1H-1,2,4-triazol-1-yl)-N-(2-fluorophenyl)acetamide
Uniqueness
The uniqueness of 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-fluorophenyl)acetamide lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both a bromine atom and a nitro group on the triazole ring, along with a fluorophenyl moiety, makes it a versatile compound for various applications.
特性
分子式 |
C10H7BrFN5O3 |
|---|---|
分子量 |
344.10 g/mol |
IUPAC名 |
2-(5-bromo-3-nitro-1,2,4-triazol-1-yl)-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C10H7BrFN5O3/c11-9-14-10(17(19)20)15-16(9)5-8(18)13-7-4-2-1-3-6(7)12/h1-4H,5H2,(H,13,18) |
InChIキー |
YOOQAHSXACAQOB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)NC(=O)CN2C(=NC(=N2)[N+](=O)[O-])Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(pyridin-4-yl)-1H-pyrazol-5-yl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B14944534.png)
![ethyl (4-{[(4-methoxyphenoxy)acetyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B14944549.png)


![(3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone](/img/structure/B14944587.png)
![7-(4-chlorophenyl)-3,13-dimethyl-16-thia-2,4,5,7,13-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B14944591.png)
![2,2-dichloro-N'-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-methylacetohydrazide](/img/structure/B14944595.png)
![2-{[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B14944605.png)

![Ethyl [4-hydroxy-4,5-bis(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-3-yl]acetate](/img/structure/B14944610.png)

![3-[4-(cyclohexylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B14944627.png)
![methyl 3-(7-methoxy-1,3-benzodioxol-5-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B14944634.png)
![3-({[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)-3-(4-propoxyphenyl)propanoic acid](/img/structure/B14944637.png)
